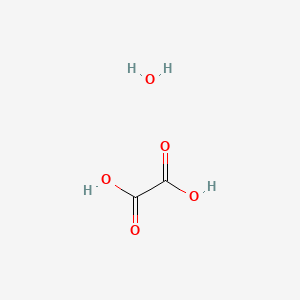

Oxalic acid dihydrate

Cat. No. B8663117

M. Wt: 108.05 g/mol

InChI Key: ZDYUUBIMAGBMPY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07754650B2

Procedure details

73.90 Kilogramss of water, 3.97 Kilogramss of glacial acetic acid and 19.47 Kilogramss of pseudo-boehmite are successively put into the stirring kettle, then the mixture is stirred at high speed of 350 revolutions per minute for 30 minutes, so as to obtain the aluminum hydroxide gel A with gel solution acid value of 4 (the millimole number of monoprotonic acid corresponding each grams of alumina Al2O3) and solid content of 20%. The gelatinization rate of the adopted pseudo-boehmite is ≧95%; in the pseudo-boehmite, the content of Al2O3.H2O is ≧70% (at weight). 31.65 kilogramsss of water and 7.27 kilogramsss of light magnesium oxide are successively put into the stirring kettle and stirred for about 5 minutes, and then 21.64 kilogramsss of glacial acetic acid is slowly put into the mixture, and then the mixture is stirred at high speed of 350 revolutions per minute for 30 minutes, so as to obtain the magnesium slurry M1. 53.29 kilogramsss of water and 7.27 kilogramsss of light magnesium oxide are successively put into the stirring kettle, then the mixture is evenly stirred, so as to obtain the magnesium slurry M2. The specific surface area of the light magnesium oxide for forming the magnesium slurry M1 and M2 is ≧100 m2/g, and the content of MgO is ≧95%. The 50% water solution is prepared respectively from 12.059 kilogramss of Fe(NO3)3.9H2O and 15 kilogramss of hamartite powder. In said hamartite powder, the content of hamartite with chemical formula (Ce,La)(CO3)F is ≧93%; the content of the rare-earth oxide included in said hamartite powder ≧70% (at weight), and the rare-earth element composition in the rare earth oxide is Ce>>La, i.e., the Ce content is much higher than the La content, Ce≧45%(at weight). 1.607 kilogramss of the ammonium metavanadate is dissolved in the oxalic acid, so as to obtain 10% oxalic acid water solution of the ammonium metavanadate. The dosage of the oxalic acid is so limited as the ammonium metavanadate is entirely dissolved in water. Said alumina gel A, said magnesium slurry M1, said magnesium slurry M2, the water solution of ferric nitrate and hamartite, and the oxalic acid solution of ammonium metavanadate are successively put into the stirring kettle and stirred at a high speed of 350 revolutions per minute for 30 minutes. The obtained slurry is sprayed for drying at the temperature of 300° C., with pressure of 4 MPa, evaporation capacity of 50-150 Kg/h, the content of the part of semi-finished products with particle size distribution of 80-120 μm≧80% (at weight). Then, calcine the slurry at the temperature of 500° C. for 80 minutes, so as to obtain the finished product of the trifunctional catalyst. In the trifunctional catalyst obtained after calcining, the adsorbent component is MgAl1.8Fe0.2O4.MgO, the CeO2 and V2O5 acting as oxidation catalyst are dispersed over the adsorbent, and the CeFO acting as structural promoter is also dispersed over the adsorbent.

[Compound]

Name

Ce

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Fe(NO3)3.9H2O

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

(Ce,La)(CO3)F

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

powder

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

Ce

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

La

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Yield

10%

Identifiers

|

REACTION_CXSMILES

|

O.[NH4+:2].[O-:3][V:4](=[O:6])=[O:5].[C:7]([OH:12])(=[O:11])[C:8]([OH:10])=[O:9]>>[OH2:3].[C:7]([OH:12])(=[O:11])[C:8]([OH:10])=[O:9].[NH4+:2].[O-:6][V:4](=[O:5])=[O:3] |f:1.2,4.5,6.7|

|

Inputs

Step One

[Compound]

|

Name

|

Ce

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[O-][V](=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

[Compound]

|

Name

|

Fe(NO3)3.9H2O

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

(Ce,La)(CO3)F

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

powder

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

Ce

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

La

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.C(C(=O)O)(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 10% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[NH4+].[O-][V](=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07754650B2

Procedure details

73.90 Kilogramss of water, 3.97 Kilogramss of glacial acetic acid and 19.47 Kilogramss of pseudo-boehmite are successively put into the stirring kettle, then the mixture is stirred at high speed of 350 revolutions per minute for 30 minutes, so as to obtain the aluminum hydroxide gel A with gel solution acid value of 4 (the millimole number of monoprotonic acid corresponding each grams of alumina Al2O3) and solid content of 20%. The gelatinization rate of the adopted pseudo-boehmite is ≧95%; in the pseudo-boehmite, the content of Al2O3.H2O is ≧70% (at weight). 31.65 kilogramsss of water and 7.27 kilogramsss of light magnesium oxide are successively put into the stirring kettle and stirred for about 5 minutes, and then 21.64 kilogramsss of glacial acetic acid is slowly put into the mixture, and then the mixture is stirred at high speed of 350 revolutions per minute for 30 minutes, so as to obtain the magnesium slurry M1. 53.29 kilogramsss of water and 7.27 kilogramsss of light magnesium oxide are successively put into the stirring kettle, then the mixture is evenly stirred, so as to obtain the magnesium slurry M2. The specific surface area of the light magnesium oxide for forming the magnesium slurry M1 and M2 is ≧100 m2/g, and the content of MgO is ≧95%. The 50% water solution is prepared respectively from 12.059 kilogramss of Fe(NO3)3.9H2O and 15 kilogramss of hamartite powder. In said hamartite powder, the content of hamartite with chemical formula (Ce,La)(CO3)F is ≧93%; the content of the rare-earth oxide included in said hamartite powder ≧70% (at weight), and the rare-earth element composition in the rare earth oxide is Ce>>La, i.e., the Ce content is much higher than the La content, Ce≧45%(at weight). 1.607 kilogramss of the ammonium metavanadate is dissolved in the oxalic acid, so as to obtain 10% oxalic acid water solution of the ammonium metavanadate. The dosage of the oxalic acid is so limited as the ammonium metavanadate is entirely dissolved in water. Said alumina gel A, said magnesium slurry M1, said magnesium slurry M2, the water solution of ferric nitrate and hamartite, and the oxalic acid solution of ammonium metavanadate are successively put into the stirring kettle and stirred at a high speed of 350 revolutions per minute for 30 minutes. The obtained slurry is sprayed for drying at the temperature of 300° C., with pressure of 4 MPa, evaporation capacity of 50-150 Kg/h, the content of the part of semi-finished products with particle size distribution of 80-120 μm≧80% (at weight). Then, calcine the slurry at the temperature of 500° C. for 80 minutes, so as to obtain the finished product of the trifunctional catalyst. In the trifunctional catalyst obtained after calcining, the adsorbent component is MgAl1.8Fe0.2O4.MgO, the CeO2 and V2O5 acting as oxidation catalyst are dispersed over the adsorbent, and the CeFO acting as structural promoter is also dispersed over the adsorbent.

[Compound]

Name

Ce

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Fe(NO3)3.9H2O

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

(Ce,La)(CO3)F

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

powder

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

Ce

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

La

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Yield

10%

Identifiers

|

REACTION_CXSMILES

|

O.[NH4+:2].[O-:3][V:4](=[O:6])=[O:5].[C:7]([OH:12])(=[O:11])[C:8]([OH:10])=[O:9]>>[OH2:3].[C:7]([OH:12])(=[O:11])[C:8]([OH:10])=[O:9].[NH4+:2].[O-:6][V:4](=[O:5])=[O:3] |f:1.2,4.5,6.7|

|

Inputs

Step One

[Compound]

|

Name

|

Ce

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[O-][V](=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

[Compound]

|

Name

|

Fe(NO3)3.9H2O

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

(Ce,La)(CO3)F

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

powder

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

Ce

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

La

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.C(C(=O)O)(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 10% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[NH4+].[O-][V](=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07754650B2

Procedure details

73.90 Kilogramss of water, 3.97 Kilogramss of glacial acetic acid and 19.47 Kilogramss of pseudo-boehmite are successively put into the stirring kettle, then the mixture is stirred at high speed of 350 revolutions per minute for 30 minutes, so as to obtain the aluminum hydroxide gel A with gel solution acid value of 4 (the millimole number of monoprotonic acid corresponding each grams of alumina Al2O3) and solid content of 20%. The gelatinization rate of the adopted pseudo-boehmite is ≧95%; in the pseudo-boehmite, the content of Al2O3.H2O is ≧70% (at weight). 31.65 kilogramsss of water and 7.27 kilogramsss of light magnesium oxide are successively put into the stirring kettle and stirred for about 5 minutes, and then 21.64 kilogramsss of glacial acetic acid is slowly put into the mixture, and then the mixture is stirred at high speed of 350 revolutions per minute for 30 minutes, so as to obtain the magnesium slurry M1. 53.29 kilogramsss of water and 7.27 kilogramsss of light magnesium oxide are successively put into the stirring kettle, then the mixture is evenly stirred, so as to obtain the magnesium slurry M2. The specific surface area of the light magnesium oxide for forming the magnesium slurry M1 and M2 is ≧100 m2/g, and the content of MgO is ≧95%. The 50% water solution is prepared respectively from 12.059 kilogramss of Fe(NO3)3.9H2O and 15 kilogramss of hamartite powder. In said hamartite powder, the content of hamartite with chemical formula (Ce,La)(CO3)F is ≧93%; the content of the rare-earth oxide included in said hamartite powder ≧70% (at weight), and the rare-earth element composition in the rare earth oxide is Ce>>La, i.e., the Ce content is much higher than the La content, Ce≧45%(at weight). 1.607 kilogramss of the ammonium metavanadate is dissolved in the oxalic acid, so as to obtain 10% oxalic acid water solution of the ammonium metavanadate. The dosage of the oxalic acid is so limited as the ammonium metavanadate is entirely dissolved in water. Said alumina gel A, said magnesium slurry M1, said magnesium slurry M2, the water solution of ferric nitrate and hamartite, and the oxalic acid solution of ammonium metavanadate are successively put into the stirring kettle and stirred at a high speed of 350 revolutions per minute for 30 minutes. The obtained slurry is sprayed for drying at the temperature of 300° C., with pressure of 4 MPa, evaporation capacity of 50-150 Kg/h, the content of the part of semi-finished products with particle size distribution of 80-120 μm≧80% (at weight). Then, calcine the slurry at the temperature of 500° C. for 80 minutes, so as to obtain the finished product of the trifunctional catalyst. In the trifunctional catalyst obtained after calcining, the adsorbent component is MgAl1.8Fe0.2O4.MgO, the CeO2 and V2O5 acting as oxidation catalyst are dispersed over the adsorbent, and the CeFO acting as structural promoter is also dispersed over the adsorbent.

[Compound]

Name

Ce

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Fe(NO3)3.9H2O

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

(Ce,La)(CO3)F

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

powder

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

Ce

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

La

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Yield

10%

Identifiers

|

REACTION_CXSMILES

|

O.[NH4+:2].[O-:3][V:4](=[O:6])=[O:5].[C:7]([OH:12])(=[O:11])[C:8]([OH:10])=[O:9]>>[OH2:3].[C:7]([OH:12])(=[O:11])[C:8]([OH:10])=[O:9].[NH4+:2].[O-:6][V:4](=[O:5])=[O:3] |f:1.2,4.5,6.7|

|

Inputs

Step One

[Compound]

|

Name

|

Ce

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[O-][V](=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

[Compound]

|

Name

|

Fe(NO3)3.9H2O

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

(Ce,La)(CO3)F

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

powder

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

Ce

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

La

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.C(C(=O)O)(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 10% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[NH4+].[O-][V](=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |